L-Serine,O-benzoyl-
Description
Historical Context and Discovery in Enzyme Substrate Studies
The synthesis and application of L-serine,O-benzoyl- trace back to late 20th-century efforts to understand the stereoelectronic requirements of PLP-dependent enzymes. Early work focused on tyrosine phenol-lyase (TPL), an enzyme catalyzing the β-elimination of L-tyrosine to produce phenol, pyruvate, and ammonia. Researchers sought substrates with modified leaving groups to test mechanistic hypotheses about active-site residues and reaction dynamics.
In 1995, a landmark study substituted tyrosine with L-serine,O-benzoyl- to investigate the role of Tyr71 in TPL. By replacing the phenolic hydroxyl group of tyrosine with a benzoyloxy moiety, scientists could isolate the effects of hydrogen bonding and electrostatic interactions in the enzyme’s active site. This marked one of the first systematic uses of the compound to dissect enzyme-substrate interactions. The benzoyl group’s bulkiness and electron-withdrawing properties provided insights into steric constraints and transition-state stabilization mechanisms.
| Property | Value |
|---|---|
| IUPAC Name | 2-amino-3-benzoyloxypropanoic acid |
| Molecular Formula | C₁₀H₁₁NO₄ |
| Molecular Weight | 209.20 g/mol |
| CAS Registry Number | 83044-84-2 |
Role as a Mechanistic Probe in Pyridoxal 5'-Phosphate-Dependent Systems
PLP-dependent enzymes, such as aminotransferases and lyases, rely on covalent substrate-cofactor interactions to facilitate catalysis. L-Serine,O-benzoyl- serves as a mechanistic probe in these systems due to its ability to form stable intermediates with PLP while resisting full catalytic turnover.
In TPL studies, the Y71F mutant enzyme exhibited a >300,000-fold reduction in activity toward L-tyrosine but retained limited reactivity with L-serine,O-benzoyl-. This disparity highlighted the compound’s utility in isolating specific steps of the catalytic cycle. Kinetic analyses revealed that the benzoyloxy group alters the equilibrium between quinonoid and ketimine intermediates, enabling researchers to map energy barriers for α-deprotonation and β-elimination steps.
The compound’s benzoyl ester also mimics natural substrates with poor leaving groups, allowing comparative studies of electronic effects on reaction rates. For example, in β-chloroalanine lyase systems, L-serine,O-benzoyl- slows the elimination step, facilitating crystallographic trapping of Schiff base intermediates.
Academic Significance for Catalytic Pathway Elucidation
L-Serine,O-benzoyl- has advanced understanding of three key aspects of PLP-dependent catalysis:
Substrate Positioning : The benzoyl group’s steric bulk forces non-canonical orientations in enzyme active sites, revealing how conformational flexibility influences reaction trajectories. X-ray crystallography of TPL complexes showed that the benzoyloxy moiety displaces catalytic water molecules, impairing proton transfer steps.
Transition-State Mimicry : The compound’s electronic structure stabilizes planar transition states during α,β-elimination. Spectroscopic studies of PLP adducts demonstrated prolonged lifetimes for quinonoid intermediates, enabling detailed analysis of their electronic configurations.
Allosteric Communication : In multimeric enzymes like tryptophan synthase, L-serine,O-benzoyl- binding in one subunit induces measurable structural changes in adjacent subunits. This has clarified how intersubunit signaling coordinates catalytic steps across protein domains.
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
(2S)-2-amino-3-benzoyloxypropanoic acid |
InChI |
InChI=1S/C10H11NO4/c11-8(9(12)13)6-15-10(14)7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,13)/t8-/m0/s1 |
InChI Key |
ZQXBXSLGROYFDW-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine,O-benzoyl- typically involves the esterification of L-serine with benzoic acid. One common method is the Wünsch–Fürst resolution of N-formyl-O-benzyl-DL-serine, which can be separated by selective solubilization without the need for a second resolving agent . This method provides a more convenient and cost-effective route to obtain O-benzyl-L-serine.
Industrial Production Methods
Industrial production of L-Serine,O-benzoyl- often involves large-scale fermentation processes. For instance, recombinant Escherichia coli can be engineered to produce L-serine, which is then esterified with benzoic acid under controlled conditions . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Serine,O-benzoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group back to the hydroxyl group.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: L-serine.
Substitution: Various substituted serine derivatives depending on the nucleophile used.
Scientific Research Applications
L-Serine,O-benzoyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Plays a role in studying enzyme mechanisms and protein synthesis.
Mechanism of Action
L-Serine,O-benzoyl- exerts its effects primarily through its interaction with enzymes and receptors in the body. It acts as a precursor for neurotransmitters and other biologically active molecules. The compound is known to activate glycine receptors and upregulate peroxisome proliferator-activated receptor gamma, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .
Comparison with Similar Compounds
N-Oleoyl-L-Serine
- Structure: Features an oleoyl (C18:1) fatty acid chain attached to the amino group of L-serine, forming an N-acyl derivative.
- Synthesis : Produced via amidation of L-serine with oleic acid.
- Applications: Investigated for interactions with human receptors (e.g., SC6A5HUMAN, SC6A9HUMAN) . Potential role in lipid signaling pathways due to its amphiphilic nature .
- Key Differences: Unlike O-benzoyl-L-serine, N-oleoyl-L-serine modifies the amino group, enhancing lipid solubility and altering receptor binding specificity.
L-Serine Methyl Ester
- Structure : Methyl esterification of L-serine’s carboxyl (-COOH) group.
- Synthesis: Esterification of L-serine with methanol under acidic or enzymatic conditions .
- Applications: Intermediate in organic synthesis and peptide production. Marketed globally for industrial use, with regional price variations (e.g., North America vs. Asia) .
- Key Differences: Modifies the carboxyl group instead of the hydroxyl or amino groups, affecting reactivity in peptide bond formation.
Phosphatidyl L-Serine (PS)
L-Serine (Parent Compound)
- Structure: Unmodified amino acid with hydroxyl, amino, and carboxyl groups.
- Applications :
- Key Differences : O-benzoyl-L-serine lacks the free hydroxyl group, altering its metabolic fate and bioavailability compared to L-serine.
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Clinical Relevance
- Therapeutic Potential: O-Benzoyl-L-serine’s role in peptide synthesis enables the production of neurologically active peptides, indirectly supporting drug development for conditions like Alzheimer’s .
- Market Trends : Derivatives like L-serine methyl ester dominate industrial markets, while O-benzoyl-L-serine remains niche, primarily used in academic research .
Q & A
Q. How does the O-benzoyl group influence the chemical stability of L-Serine under varying pH conditions?
Methodological Answer: To assess stability, conduct controlled experiments comparing L-Serine and its O-benzoyl derivative across pH gradients (e.g., pH 3–9). Use spectroscopic methods (e.g., NMR or HPLC) to monitor degradation rates and identify intermediates. Reference structural data from analogs like O-(2,3-Difluorophenyl)-L-serine, where electron-withdrawing groups enhance stability in acidic conditions . Include buffer systems mimicking physiological environments to evaluate practical applications.
Q. What are the optimal synthetic routes for O-benzoyl-L-serine, and how can purity be validated?
Methodological Answer: Compare esterification methods (e.g., benzoyl chloride in basic media vs. enzymatic acylation). Monitor reaction progress via TLC or FTIR for benzoyl group incorporation. Purify using recrystallization or column chromatography, and validate purity via melting point analysis, -NMR (e.g., absence of unreacted serine peaks), and elemental analysis . Cross-reference synthetic protocols with literature on similar amino acid derivatives to optimize yields .
Q. What analytical techniques are most effective for characterizing O-benzoyl-L-serine’s structural and stereochemical properties?
Methodological Answer: Use a combination of:
- X-ray crystallography for absolute stereochemistry (if crystals are obtainable).
- Circular Dichroism (CD) to confirm chiral integrity.
- Mass spectrometry (HRMS) for molecular weight validation.
- -NMR to resolve benzoyl carbonyl signals (typically ~165–170 ppm).
Cross-validate with databases like NIST Chemistry WebBook for spectral comparisons .
Q. How does O-benzoyl-L-serine participate in metabolic pathways compared to unmodified L-Serine?
Methodological Answer: Design in vitro assays using cell lysates or purified enzymes (e.g., serine dehydratase). Track -labeled O-benzoyl-L-serine via autoradiography or LC-MS to identify metabolic byproducts. Compare kinetic parameters (, ) with L-Serine to evaluate substrate specificity. Note that benzoylation may hinder enzymatic recognition due to steric effects, as seen in neurotransmitter precursor studies .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported reaction yields of O-benzoyl-L-serine under similar conditions?
Methodological Answer: Systematically replicate experiments while controlling variables:
- Catalyst purity (e.g., trace metals in reagents).
- Moisture levels (use anhydrous solvents and inert atmosphere).
- Temperature gradients (calibrate heating sources).
Employ Design of Experiments (DoE) to identify critical factors. Publish detailed protocols with raw data (e.g., reaction monitoring plots) to enhance reproducibility .
Q. What environmental factors (e.g., temperature, light) most significantly impact O-benzoyl-L-serine’s reactivity in aqueous solutions?
Methodological Answer: Design accelerated stability studies:
Q. How can in vitro and in vivo models be designed to evaluate O-benzoyl-L-serine’s pharmacokinetics without confounding variables?
Methodological Answer:
- In vitro: Use Caco-2 cell monolayers to simulate intestinal absorption. Include controls for passive diffusion (e.g., mannitol) and active transport inhibitors.
- In vivo: Administer via intravenous and oral routes in rodent models, with plasma sampling at timed intervals. Normalize for hepatic metabolism by co-administering cytochrome P450 inhibitors. Reference protocols from Phase I trials of L-Serine derivatives .
Q. What strategies can identify synergistic effects between the O-benzoyl group and other functional modifications on L-Serine’s bioactivity?
Methodological Answer:
- Use combinatorial chemistry to synthesize derivatives (e.g., O-benzoyl-N-acetyl-L-serine).
- Screen against target enzymes (e.g., phosphatases) via high-throughput fluorescence assays.
- Apply QSAR (Quantitative Structure-Activity Relationship) modeling to correlate substituent electronic properties (Hammett constants) with activity. Cross-reference with studies on fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
